molecular formula C7H12N2O4 B1405154 Ethyl 2-amino-2-cyanoacetate acetate CAS No. 612507-16-1

Ethyl 2-amino-2-cyanoacetate acetate

Cat. No.: B1405154
CAS No.: 612507-16-1
M. Wt: 188.18 g/mol
InChI Key: ORLUYQVEOPQDDZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate acetate is an organic compound that contains both an amino group and a cyano group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-cyanoacetate acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide in ethanol . The reaction typically proceeds at room temperature or with mild heating to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of ethyl cyanoacetate and the amine to a reactor containing the base catalyst. The reaction mixture is then stirred and maintained at the optimal temperature to ensure complete conversion. The product is isolated through standard purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyanoacetate acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, triethylamine

    Solvents: Ethanol, methanol

    Catalysts: Acidic or basic catalysts depending on the specific reaction

Major Products Formed

    Substituted Alkenes: Formed through Knoevenagel condensation

    Heterocyclic Compounds: Formed through cyclization reactions

Scientific Research Applications

Building Block for Heterocycles

Ethyl 2-amino-2-cyanoacetate acetate is widely used in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. It can undergo various reactions to produce:

  • Knoevenagel Condensation : This reaction with aldehydes or ketones yields substituted alkenes.
  • Cyclization Reactions : The compound can form heterocycles such as pyrroles and pyrazoles through cyclization processes.
  • Substitution Reactions : The amino and cyano groups participate in nucleophilic substitution reactions, leading to diverse derivatives .

Biological Applications

This compound and its derivatives exhibit potential biological activities:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs with therapeutic effects. Notable examples include anticonvulsants like ethosuximide and anti-gout medications such as allopurinol.
  • Biological Activity : Some derivatives have shown promising results in biological assays, indicating potential use in drug development .

Industrial Applications

In industry, this compound is utilized for producing fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing:

  • Agrochemicals : Used in developing pesticides and herbicides.
  • Fine Chemicals : Important for producing specialty chemicals used in various applications.

Case Study 1: Synthesis of Anticonvulsants

Research demonstrated the synthesis of ethosuximide from this compound through a multi-step process involving cyclization reactions. This showcases the compound's utility in developing medications for epilepsy treatment.

Case Study 2: Development of Allopurinol

Allopurinol, an important drug for treating gout, has been synthesized starting from this compound via Knoevenagel condensation followed by cyclization with hydrazine. This highlights its role as a precursor in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyanoacetate acetate involves its reactivity at the amino and cyano groups. These functional groups can participate in various nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. The compound’s ability to undergo cyclization and condensation reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-cyanoacetate acetate is unique due to the presence of both an amino group and a cyano group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

acetic acid;ethyl 2-amino-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUYQVEOPQDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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